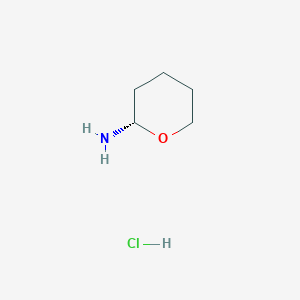
2H-Pyran-2-amine,tetrahydro-,(2R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) is a chemical compound with the molecular formula C5H11NO It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom The compound is characterized by the presence of an amine group attached to the second carbon of the tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) typically involves the reduction of pyran derivatives followed by amination. One common method is the catalytic hydrogenation of 2H-pyran-2-one to form tetrahydropyran, which is then reacted with ammonia or an amine under suitable conditions to yield the desired product. The reaction conditions often include the use of a catalyst such as palladium on carbon and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and automated systems for amination can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be further reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of saturated amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- 2H-Pyran-2-amine, tetrahydro-N-methyl-
- 2H-Pyran-2-amine, tetrahydro-N,N-dimethyl-
Uniqueness
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its methylated derivatives, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
特性
分子式 |
C5H12ClNO |
|---|---|
分子量 |
137.61 g/mol |
IUPAC名 |
(2S)-oxan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-3-1-2-4-7-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 |
InChIキー |
ACFJLJIKQOJXQM-JEDNCBNOSA-N |
異性体SMILES |
C1CCO[C@@H](C1)N.Cl |
正規SMILES |
C1CCOC(C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


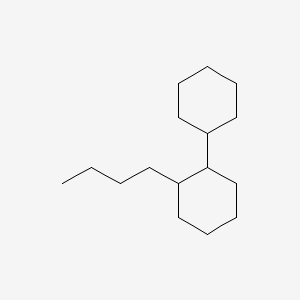
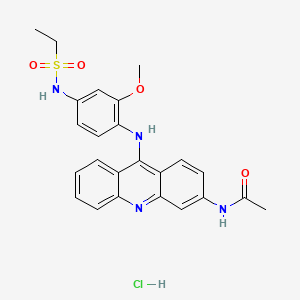

![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)

![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
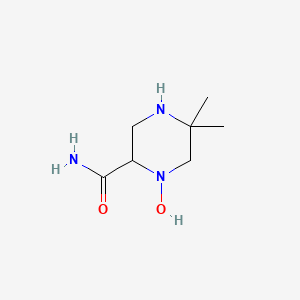
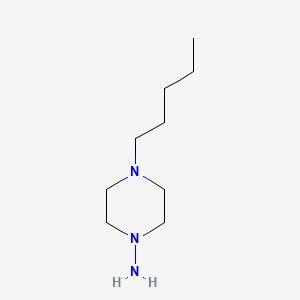
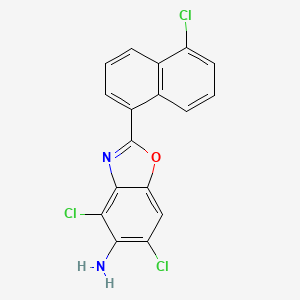
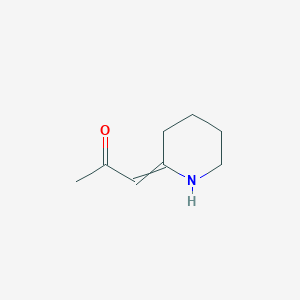
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
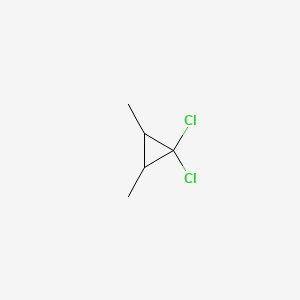
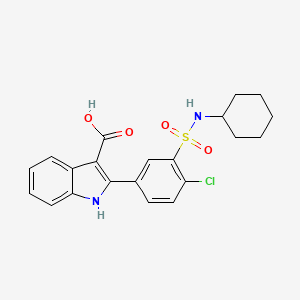
![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)
